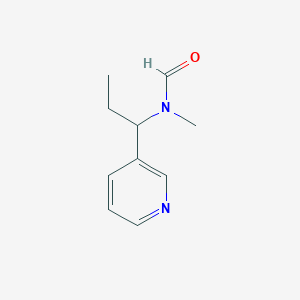
N-methyl-N-(1-pyridin-3-ylpropyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(1-pyridin-3-ylpropyl)formamide is a chemical compound with the molecular formula C11H14N2O It is characterized by the presence of a pyridine ring attached to a propyl chain, which is further connected to a formamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(1-pyridin-3-ylpropyl)formamide typically involves the reaction of N-methylformamide with 3-(bromomethyl)pyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of N-methylformamide attacks the carbon atom of the bromomethyl group, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: N-methylformamide, 3-(bromomethyl)pyridine
Solvent: Anhydrous tetrahydrofuran (THF)
Base: Potassium carbonate (K2CO3)
Temperature: Room temperature
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(1-pyridin-3-ylpropyl)formamide can undergo various chemical reactions, including:
Oxidation: The formamide group can be oxidized to form N-methyl-N-(1-pyridin-3-ylpropyl)carboxylic acid.
Reduction: The formamide group can be reduced to form N-methyl-N-(1-pyridin-3-ylpropyl)amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: N-methyl-N-(1-pyridin-3-ylpropyl)carboxylic acid
Reduction: N-methyl-N-(1-pyridin-3-ylpropyl)amine
Substitution: Nitrated or halogenated derivatives of this compound
Scientific Research Applications
N-methyl-N-(1-pyridin-3-ylpropyl)formamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-(1-pyridin-3-ylpropyl)formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the pyridine ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(1-pyridin-2-ylpropyl)formamide
- N-methyl-N-(1-pyridin-4-ylpropyl)formamide
- N-methyl-N-(1-pyridin-3-ylethyl)formamide
Uniqueness
N-methyl-N-(1-pyridin-3-ylpropyl)formamide is unique due to the specific positioning of the pyridine ring and the propyl chain, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in distinct pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-methyl-N-(1-pyridin-3-ylpropyl)formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-10(12(2)8-13)9-5-4-6-11-7-9/h4-8,10H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCIYYMDEHTYGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CN=CC=C1)N(C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10394669 |
Source


|
| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887355-12-6 |
Source


|
| Record name | N-methyl-N-(1-pyridin-3-ylpropyl)formamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10394669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
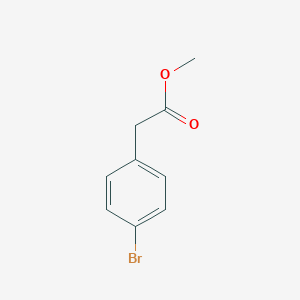
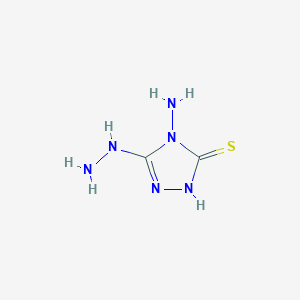
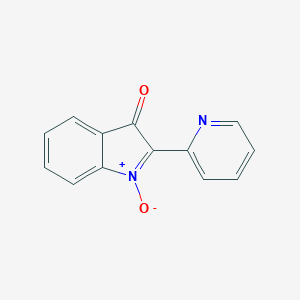
![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)
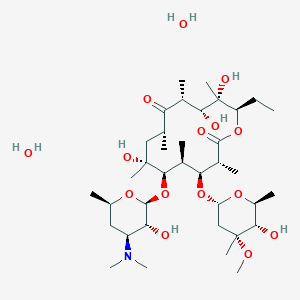
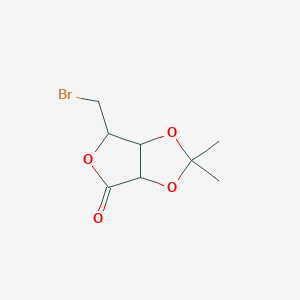

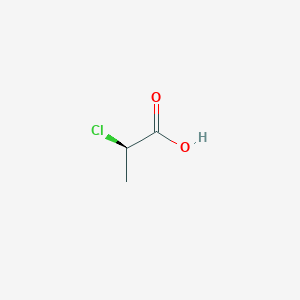
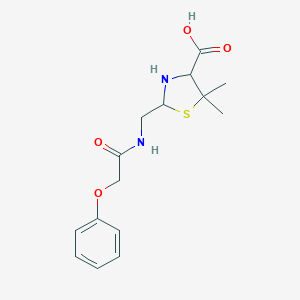

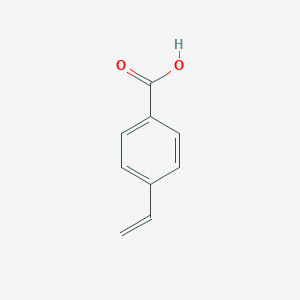
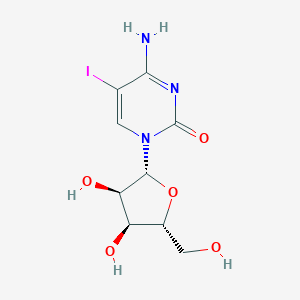
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![2-Amino-1,5,6-trimethylimidazo [4,5-b] Pyridine](/img/structure/B14756.png)
